(E)-N-(4-chloro-2-methylphenyl)-2-phenylethenesulfonamide
Description
Properties
IUPAC Name |
(E)-N-(4-chloro-2-methylphenyl)-2-phenylethenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2S/c1-12-11-14(16)7-8-15(12)17-20(18,19)10-9-13-5-3-2-4-6-13/h2-11,17H,1H3/b10-9+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUNMZFXTDNWTMX-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NS(=O)(=O)C=CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)Cl)NS(=O)(=O)/C=C/C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(4-chloro-2-methylphenyl)-2-phenylethenesulfonamide typically involves the reaction of 4-chloro-2-methylaniline with phenylethenesulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems for reagent addition and product isolation can further streamline the process, ensuring consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(4-chloro-2-methylphenyl)-2-phenylethenesulfonamide undergoes various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenylethenesulfonamides.
Scientific Research Applications
(E)-N-(4-chloro-2-methylphenyl)-2-phenylethenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (E)-N-(4-chloro-2-methylphenyl)-2-phenylethenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects in disease treatment.
Comparison with Similar Compounds
Comparison with Structurally Analogous Sulfonamide Derivatives
The target compound belongs to a broader class of (E)-N-aryl-2-arylethenesulfonamides. Key analogues include derivatives with varying aryl substituents, synthesized to explore structure-property relationships. Below is a comparative analysis based on synthesis, physical properties, and substituent effects (Table 1).
Table 1: Comparison of (E)-N-aryl-2-arylethenesulfonamide Derivatives
Key Findings
Substituent Effects on Melting Points: The target compound (mp 108–110 °C) exhibits a slightly lower mp compared to its non-halogenated analogue 6a (mp 112–114 °C), likely due to the chloro group disrupting crystal packing . Compound 6d, with 4-fluoro and 4-methoxy substituents, shows a significantly lower mp (98–100 °C), attributed to reduced symmetry and weaker intermolecular forces . Bis-methoxy derivative 6f exists as a semi-solid, highlighting how electron-donating groups may reduce crystallinity .
Synthetic Yields :
- The target compound’s yield (80%) is comparable to 6a (83%), suggesting minimal steric hindrance from the 4-chloro-2-methyl group .
- Lower yields for 6d (49%) and 6f (60%) may reflect challenges in coupling bulkier or polar substituents .
Methoxy groups improve solubility but may reduce metabolic stability due to increased polarity .
Comparison with Non-Sulfonamide Analogues
The 4-chloro-2-methylphenyl moiety is also found in non-sulfonamide compounds, such as chlordimeform (CAS 6164-98-3), a banned acaricide. However, chlordimeform’s methanimidamide core and distinct toxicological profile highlight the critical role of the sulfonamide group in modulating safety and efficacy .
Biological Activity
(E)-N-(4-chloro-2-methylphenyl)-2-phenylethenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its synthesis, biological activity, and relevant case studies, supported by diverse research findings.
Synthesis
The synthesis of this compound involves several chemical reactions that typically include the introduction of the sulfonamide group to an appropriate phenylethene backbone. The details of the synthetic pathway can often be found in specialized literature focused on medicinal chemistry and organic synthesis.
1. Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds related to this compound. For instance, derivatives containing N-aryl phenylethenesulfonamide groups have shown significant cytotoxicity against various cancer cell lines:
| Cancer Cell Line | IC50 (µM) | Selectivity |
|---|---|---|
| HT-29 (Colon) | 5.3 | High |
| MDA-MB-231 (Breast) | 3.8 | High |
| U87MG (Glioblastoma) | 6.1 | Moderate |
| H460 (Lung) | 7.5 | Moderate |
| A549 (Lung) | 8.0 | Moderate |
| HL-60 (Leukemia) | 4.9 | High |
| WI-38 (Normal) | >20 | Low |
The compound exhibited enhanced activity compared to standard treatments like dihydroartemisinin (DHA), with specific derivatives showing IC50 values in the single-digit micromolar range, indicating potent cytotoxic effects against cancer cells while maintaining lower toxicity towards normal cells .
The mechanism by which this compound exerts its biological effects is believed to involve the disruption of cellular signaling pathways that are crucial for cancer cell proliferation and survival. This includes the inhibition of specific kinases that are often overexpressed in cancerous tissues.
Case Studies
Case Study 1: In Vitro Evaluation
A comprehensive study evaluated a series of N-aryl phenylethenesulfonamide derivatives, including the target compound, against multiple human cancer cell lines. The results indicated that compounds with electron-withdrawing groups on the N-phenyl moiety exhibited superior cytotoxicity compared to those with electron-donating groups .
Case Study 2: Structure-Activity Relationship (SAR)
Research focusing on the structure-activity relationship of sulfonamide derivatives revealed that modifications at the para position of the aromatic ring significantly influenced biological activity. Specifically, compounds with halogen substitutions demonstrated increased potency against selected cancer cell lines, suggesting a potential pathway for further optimization in drug design .
Q & A
Q. What are the optimized synthetic routes for (E)-N-(4-chloro-2-methylphenyl)-2-phenylethenesulfonamide, and how are reaction yields maximized?
The compound is synthesized via condensation of (E)-2-phenylethenesulfonyl chloride with 4-chloro-2-methylaniline. Optimized conditions involve anhydrous solvents (e.g., dichloromethane) and a base (e.g., triethylamine) to neutralize HCl byproducts. Evidence from analogous sulfonamide syntheses shows yields of 80–83% under similar conditions, achieved by maintaining stoichiometric ratios and controlled reaction temperatures (20–25°C). Post-synthesis purification via recrystallization (e.g., using ethanol/water mixtures) ensures high purity .
Q. Which spectroscopic and analytical techniques are critical for confirming the structural integrity of this compound?
- 1H NMR : Key signals include a doublet for the ethene protons (e.g., δ 7.12 and 7.81 ppm, J = 15.3–15.6 Hz) and aromatic resonances for the substituted phenyl groups .
- HRMS : Validates molecular weight (e.g., [M+H]+ calculated for C15H13ClNO2S: 322.0463).
- Melting Point : Consistency in melting range (e.g., 108–110°C) confirms purity .
- X-ray Crystallography : SHELXL refinement resolves stereochemistry and packing interactions, with R-factor thresholds < 0.05 indicating high accuracy .
Advanced Research Questions
Q. How can researchers resolve discrepancies in biological activity data for sulfonamide derivatives like this compound?
Contradictions in bioactivity (e.g., varying IC50 values) may arise from assay conditions (e.g., cell line variability, solvent effects). Methodological solutions include:
- Dose-Response Curves : Use ≥6 concentration points to improve EC50/IC50 reliability.
- Statistical Validation : Apply ANOVA or Student’s t-test to compare replicates.
- Solubility Checks : Confirm compound solubility in assay media via HPLC or UV-vis spectroscopy .
Q. What are the best practices for crystallographic structure determination and validation of such sulfonamides?
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) with a CCD detector. Collect ≥95% completeness in reciprocal space.
- Refinement : SHELXL employs Full-matrix Least-Squares on F², with hydrogen atoms placed geometrically.
- Validation : Check for R1/wR2 convergence (< 5% difference), PLATON/ADDSYM for symmetry checks, and CIF validation via checkCIF to flag outliers .
Q. How does the substitution pattern on the aryl group influence the compound’s physicochemical properties and bioactivity?
- Electron-Withdrawing Groups (e.g., -Cl) : Enhance sulfonamide acidity (pKa ~10–12), improving solubility in basic buffers.
- Steric Effects : Bulky substituents (e.g., -CH3 at the 2-position) may hinder binding to target proteins.
- Bioactivity Trends : Para-chloro substitution (as in 6b) shows higher antimicrobial activity compared to methoxy derivatives, likely due to enhanced membrane permeability .
Methodological Notes
- Synthetic Optimization : Scale-up reactions require inert atmospheres (N2/Ar) to prevent oxidation of the ethene group.
- Crystallography Pipelines : SHELXE (for experimental phasing) and Olex2/WinGX (for visualization) streamline structure solution .
- Data Reproducibility : Deposit crystallographic data in the Cambridge Structural Database (CSD) for peer validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
